molecular formula C19H26N6O B10833947 (2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile

(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B10833947
M. Wt: 354.4 g/mol
InChI Key: IGRDXWYZILJAIK-YYSDWXCKSA-N
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Description

“PMID25482888-Compound-11” is a synthetic organic compound known for its potent and selective inhibition of dual leucine zipper kinase (DLK, MAP3K12). This compound has shown significant potential in neuroprotective applications due to its ability to penetrate the brain and inhibit DLK .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25482888-Compound-11” involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of “PMID25482888-Compound-11” involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: “PMID25482888-Compound-11” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

“PMID25482888-Compound-11” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential neuroprotective effects and therapeutic applications in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “PMID25482888-Compound-11” involves its inhibition of dual leucine zipper kinase (DLK). This kinase plays a crucial role in neuronal development and response to injury. By inhibiting DLK, “PMID25482888-Compound-11” can modulate signaling pathways involved in neuroprotection and neurodegeneration. The compound’s ability to penetrate the brain enhances its effectiveness in targeting DLK within the central nervous system .

Comparison with Similar Compounds

Uniqueness: “PMID25482888-Compound-11” stands out due to its high selectivity for DLK and its ability to penetrate the brain, making it a promising candidate for neuroprotective therapies. Its unique chemical structure and specific inhibition of DLK differentiate it from other similar compounds .

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C19H26N6O/c20-8-16-2-1-3-25(16)17(26)9-22-19-6-14-4-15(19)7-18(5-14,10-19)11-24-13-21-12-23-24/h12-16,22H,1-7,9-11H2/t14?,15?,16-,18?,19?/m0/s1

InChI Key

IGRDXWYZILJAIK-YYSDWXCKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC2CC(C4)(C3)CN5C=NC=N5)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC2CC(C4)(C3)CN5C=NC=N5)C#N

Origin of Product

United States

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